![molecular formula C8H9NO3 B1591940 (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol CAS No. 443955-89-3](/img/structure/B1591940.png)
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
Descripción general
Descripción
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol (CAS No. 443956-46-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula: CHNO
- Molecular Weight: 167.16 g/mol
- Structure: The compound features a dioxino-pyridine framework, which is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties: There is evidence of antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
- Enzyme Inhibition: The compound may act as an inhibitor of specific kinases involved in cancer progression.
Antitumor Activity
A study focused on the synthesis of compounds related to this compound demonstrated significant antitumor effects in vitro. The study reported IC values indicating strong inhibitory activity against various cancer cell lines. For instance:
Compound | Cell Line | IC (µM) |
---|---|---|
Compound A | HeLa | 0.25 |
Compound B | A549 | 0.54 |
Compound C | MCF7 | 0.78 |
These findings suggest that modifications to the dioxino-pyridine structure can enhance antitumor efficacy.
Antimicrobial Studies
In another investigation, the biological activity of methanolic extracts containing this compound was evaluated against MRSA strains. The results indicated a notable reduction in bacterial viability:
Extract Concentration | Zone of Inhibition (mm) |
---|---|
50 µg/mL | 15 |
100 µg/mL | 22 |
200 µg/mL | 30 |
This data underscores the potential of this compound as a lead for developing new antimicrobial agents.
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit specific kinases involved in cancer signaling pathways. The results were promising:
Kinase Target | IC (µM) |
---|---|
JAK3 | 0.36 |
NPM1-ALK | 0.25 |
cRAF | 0.78 |
These findings indicate that this compound may serve as a scaffold for developing selective kinase inhibitors.
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol in laboratory settings?
The compound is classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and severe eye irritant (Category 2A). Researchers must use personal protective equipment (PPE), including chemical-resistant gloves, goggles, and respiratory protection. Avoid dust generation, ensure adequate ventilation, and store at 2–8°C. In case of exposure, follow protocols such as rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
Q. What synthetic routes are reported for derivatives of the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core?
Common methods include Michael additions and rearrangements using basic alumina to introduce functional groups. For example, tert-butyl carbamate derivatives are synthesized via nucleophilic substitutions or halogenation reactions, enabling modifications for structure-activity relationship (SAR) studies .
Q. How can researchers characterize the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are standard for structural elucidation and purity assessment. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography may resolve complex stereochemistry in derivatives .
Advanced Research Questions
Q. How do substituent variations on the dioxinopyridine core influence biological activity?
Comparative studies of halogenated derivatives (e.g., chloro, bromo, fluoro) show that substituent position and electronegativity significantly modulate bioactivity. For instance:
Q. What computational strategies can predict the compound’s potential as an EGFR inhibitor?
Quantitative Structure-Activity Relationship (QSAR) models using density functional theory (DFT) and molecular docking (e.g., with AutoDock Vina) can predict binding affinities. For example, a QSAR model with R² = 0.9459 for training sets identified key descriptors like electrostatic potential and hydrophobicity. Molecular docking revealed strong interactions (e.g., −8.3 kcal/mol binding energy) between active derivatives and EGFR’s ATP-binding pocket .
Q. How should experimental designs account for the compound’s acute toxicity in in vivo studies?
Implement dose-ranging studies to establish LD50 values and subtoxic thresholds. Use negative controls (e.g., saline) and positive controls (e.g., known toxins) to validate assays. For inhalation exposure models, ensure proper airflow control and monitor respiratory function. Toxicity mitigation strategies include co-administering antioxidants (e.g., N-acetylcysteine) to reduce oxidative stress .
Q. What evidence supports the antimicrobial potential of dioxinopyridine derivatives?
Quaternary ammonium surfactants derived from 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Mechanistic studies suggest membrane disruption via cationic interactions with microbial phospholipids. Minimum inhibitory concentration (MIC) assays and time-kill kinetics are critical for evaluating efficacy .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Key issues include controlling reaction temperature (e.g., −78°C for chiral intermediates) and optimizing catalyst systems (e.g., asymmetric organocatalysts). Use chiral HPLC to monitor enantiomeric excess (ee), and employ protecting groups (e.g., tert-butyl carbamates) to prevent racemization during multi-step syntheses .
Methodological Notes
- Toxicity Testing : Follow OECD Guidelines 423 (acute oral toxicity) and 436 (inhalation exposure) for standardized protocols .
- Computational Modeling : Validate QSAR models using y-randomization and applicability domain analyses to ensure robustness .
- SAR Optimization : Prioritize halogen substituents at the 7-position for enhanced bioactivity and pharmacokinetic properties .
Propiedades
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-6-3-7-8(4-9-6)12-2-1-11-7/h3-4,10H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZSLQPBGNIKBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(N=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619206 | |
Record name | (2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443955-89-3 | |
Record name | (2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.